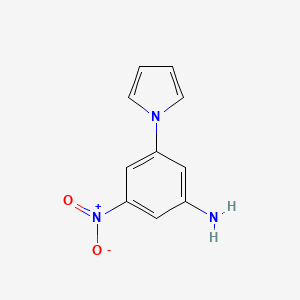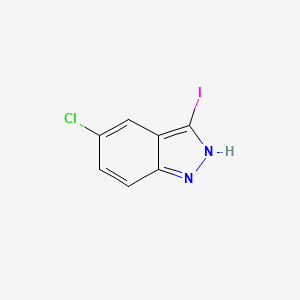
1-N-Boc-4-(4-Bromophenyl)piperidine
概述
描述
1-N-Boc-4-(4-Bromophenyl)piperidine, also known as tert-butyl 4-(4-bromophenyl)-1-piperidinecarboxylate, is an organic compound with the molecular formula C16H22BrNO2. It is a white crystalline solid that is stable at room temperature. This compound is widely used as an intermediate in organic synthesis, particularly in the synthesis of peptides, drugs, and natural products .
作用机制
Target of Action
Similar compounds have been used as intermediates in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the final product.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity could affect its stability.
生化分析
Biochemical Properties
1-N-Boc-4-(4-Bromophenyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an intermediate in the synthesis of pharmaceutical compounds, which suggests its interaction with enzymes involved in peptide synthesis . The nature of these interactions typically involves the protection of amino groups, thereby preventing unwanted side reactions during the synthesis process .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in protecting amino groups during peptide synthesis can impact the overall protein synthesis within cells, thereby influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an amino protective agent, binding to amino groups and preventing them from participating in unwanted reactions . This inhibition or activation of enzymes involved in peptide synthesis can lead to changes in gene expression and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and should be stored in a dry and cool place, protected from light . Over time, its stability and degradation can impact its effectiveness in biochemical reactions. Long-term effects on cellular function observed in in vitro or in vivo studies include potential changes in protein synthesis and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively protects amino groups during peptide synthesis without causing significant adverse effects . At higher dosages, there may be toxic or adverse effects, including potential impacts on cellular metabolism and overall health .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the protection of amino groups during synthesis . This interaction can affect metabolic flux and metabolite levels, influencing the overall efficiency of peptide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its effectiveness in protecting amino groups during peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that it effectively protects amino groups during peptide synthesis, preventing unwanted reactions and enhancing the overall efficiency of the synthesis process .
准备方法
1-N-Boc-4-(4-Bromophenyl)piperidine can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromobenzoic acid with 1-Boc-4-piperidine ethanol. The reaction conditions can be adjusted based on laboratory requirements . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
化学反应分析
1-N-Boc-4-(4-Bromophenyl)piperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the corresponding amine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-N-Boc-4-(4-Bromophenyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and natural products.
Biology: The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials
相似化合物的比较
1-N-Boc-4-(4-Bromophenyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-bromopiperidine: This compound has a similar structure but lacks the phenyl group.
4-(4-Bromophenyl)piperidine: This compound lacks the Boc protecting group.
N-Boc-4-(4-bromophenyl)piperidine: This is another name for this compound.
The uniqueness of this compound lies in its combination of the Boc protecting group and the bromophenyl group, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOHLUHRQWYQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650662 | |
| Record name | tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-78-7 | |
| Record name | tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
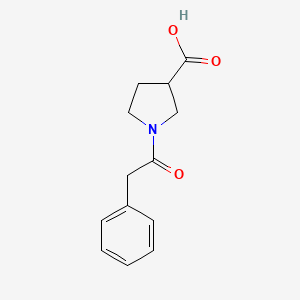
![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)
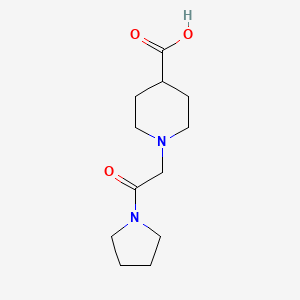
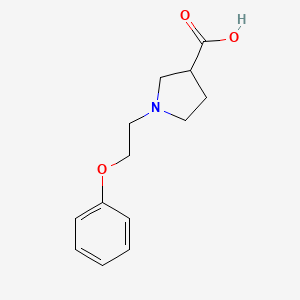
![1-[(Ethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370901.png)
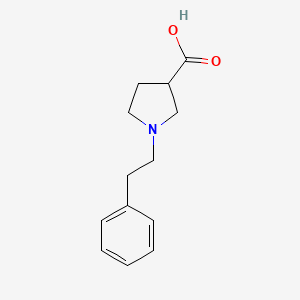
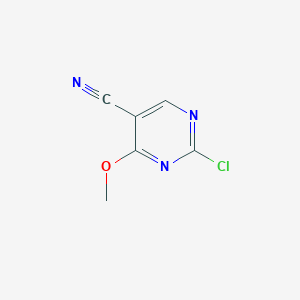
![5-propyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1370906.png)


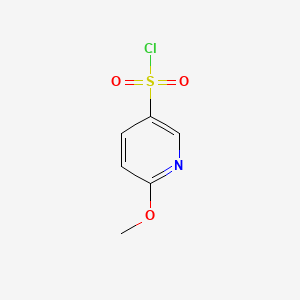
![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)
